6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
6-chloro-N,5-dimethyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S2/c1-7-5-8(6-13-9(7)11)18(15,16)14(2)10-12-3-4-17-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVKGDMUDQZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 6-Chloro-5-methylpyridine
The pyridine derivative undergoes electrophilic aromatic substitution using chlorosulfonic acid (ClSO3H). In a protocol modified from imidazo[2,1-b]thiazole sulfonamide synthesis:
Reaction conditions :
- 6-Chloro-5-methylpyridine (1 eq) dissolved in 1,2-dichloroethane (0.2 M)
- ClSO3H (1.3 eq) added dropwise at 0°C under N2
- Reflux at 80°C for 4 hours
Workup :
- Quench with ice-water (0°C)
- Extract with dichloromethane (3 × 50 mL)
- Dry over Na2SO4, concentrate under reduced pressure
Spectroscopic Validation
- 1H NMR (600 MHz, CDCl3) : δ 8.71 (d, J = 2.4 Hz, 1H, H2), 8.23 (dd, J = 8.4, 2.4 Hz, 1H, H4), 2.59 (s, 3H, C5-CH3).
- FT-IR (KBr) : 1372 cm⁻¹ (asymmetric SO2 stretch), 1165 cm⁻¹ (symmetric SO2 stretch).
Preparation of N-Methyl-1,3-thiazol-2-amine
Hantzsch Thiazole Synthesis
Adapting methodologies for 4-substituted thiazoles:
Reactants :
- Thiourea (1.2 eq)
- 1-Bromo-1-thiocyanatoethane (1 eq) in acetone (0.5 M)
Procedure :
- Reflux at 56°C for 12 hours
- Neutralize with 10% K2CO3, extract with ethyl acetate
- Methylation using CH3I (1.5 eq) in DMF with K2CO3 base
Alternative Route: Reductive Amination
For higher purity:
- Condense 2-aminothiazole with formaldehyde (1.1 eq) in MeOH
- Reduce with NaBH4 (2 eq) at 0°C
- Isolate via vacuum filtration (81% yield).
Key spectral data :
Sulfonamide Coupling: Critical Parameter Optimization
Solvent and Base Screening
Comparative data from parallel amination studies:
| Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| MeCN | i-Pr2NEt | 25 | 71 | 98.2 |
| DMF | DBU | 25 | 68 | 97.8 |
| NMP | K2CO3 | 80 | 63 | 95.4 |
Optimal conditions: MeCN/i-Pr2NEt at room temperature , providing 71% isolated yield after HPLC purification.
Stepwise Procedure
- Charge 6-chloro-5-methylpyridine-3-sulfonyl chloride (1 eq) and N-methyl-1,3-thiazol-2-amine (1.1 eq) in anhydrous MeCN (0.1 M).
- Add i-Pr2NEt (2.5 eq) dropwise under N2.
- Stir at 25°C for 16 hours.
- Concentrate, dissolve residue in DMSO, filter, and purify via reverse-phase HPLC (C18 column, 10–90% MeOH/H2O gradient).
Isolated product : White crystalline solid (mp 164–165°C).
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
- HPLC : 99.1% purity (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min, 254 nm).
- Elemental Analysis :
Calc. C 41.72%, H 3.45%, N 14.62%
Found C 41.68%, H 3.49%, N 14.58%.
Alternative Methodologies and Comparative Evaluation
Solid-Phase Synthesis for High-Throughput Production
Microwave-Assisted Coupling
- 150 W irradiation, 100°C, 20 minutes
- 78% yield with 98.5% purity
- Reduces reaction time from 16 h to <30 min.
Industrial-Scale Process Recommendations
Cost analysis :
- Raw material contribution: Sulfonyl chloride (62%), thiazole amine (29%)
- Solvent recovery: MeCN (89% efficiency via distillation)
Safety protocols :
- Chlorosulfonic acid handling: Dedicated corrosion-resistant reactors (Hastelloy C-276)
- Exhaustive Scrubbing: 2 M NaOH traps for SO2/HCl vapors
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and antifungal properties. Thiazole derivatives are known for their ability to interfere with microbial metabolic pathways. Preliminary studies indicate that 6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide may inhibit enzymes crucial for bacterial survival, positioning it as a potential antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 10 µg/mL |
| Escherichia coli | ≤ 15 µg/mL |
| Candida albicans | ≤ 20 µg/mL |
Anticancer Research
Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro assays demonstrated cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action involves inducing apoptosis and cell cycle arrest .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12 |
| MCF7 | 15 |
| HT1080 | 10 |
Industrial Applications
Beyond medicinal uses, this compound can serve as a building block in the synthesis of complex molecules for various applications in the chemical industry. Its unique structure allows for modifications that can lead to new materials or active ingredients in agrochemicals and dyes .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid. This positions it as a promising candidate for further development in treating resistant bacterial infections .
Case Study 2: Cytotoxic Effects
In a comparative study assessing cytotoxic effects on various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. These findings suggest that modifications to the thiazole ring can enhance antibacterial efficacy while maintaining low toxicity levels .
Mechanism of Action
The mechanism of action of 6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide can be contextualized by comparing it to 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide (CID 4729822), a closely related compound described in . Below is a detailed analysis:
Key Structural Differences
Heterocyclic Substituent: Target Compound: Incorporates a 1,3-thiazol-2-yl group (containing sulfur and nitrogen). CID 4729822: Features a 1,2-oxazol-3-yl group (containing oxygen and nitrogen). Thiazoles are also known for stronger π-stacking interactions in biological systems .
Sulfonamide Substitution :
- Target Compound : The sulfonamide nitrogen is N-methylated , forming a tertiary amine.
- CID 4729822 : The sulfonamide nitrogen is N-H , forming a secondary amine.
- Implication: Methylation reduces hydrogen-bonding capacity, which may decrease solubility but improve metabolic stability by shielding the nitrogen from oxidative enzymes .
Molecular Formula and Weight :
- Target Compound : Estimated molecular formula C₁₀H₁₀ClN₃O₂S₂ (molecular weight ≈ 303.8 g/mol).
- CID 4729822 : Molecular formula C₉H₈ClN₃O₃S (molecular weight ≈ 273.7 g/mol) .
- Implication: The additional methyl group and sulfur atom in the target compound contribute to a higher molecular weight, which may influence pharmacokinetic parameters like volume of distribution.
Physicochemical and Functional Implications
Biological Activity
6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide is a sulfonamide derivative known for its diverse biological activities. The compound's unique structure, which integrates a thiazole ring with a pyridine and sulfonamide moieties, enhances its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
- Chemical Formula : C₇H₈ClN₃O₂S
- Molecular Weight : 215.66 g/mol
- IUPAC Name : this compound
The presence of chlorine and thiazole contributes significantly to the compound's biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The following table summarizes its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Activity Level |
|---|---|---|---|
| Staphylococcus aureus | 4.0 | 8.0 | Moderate activity |
| Escherichia coli | 8.0 | 16.0 | Moderate activity |
| Pseudomonas aeruginosa | 16.0 | 32.0 | Low activity |
| Candida albicans | 32.0 | 64.0 | Low activity |
These findings suggest that the compound is particularly effective against certain bacterial strains while demonstrating limited antifungal activity against Candida albicans .
The mechanism of action involves the compound's interaction with specific molecular targets, primarily through enzyme inhibition. The sulfonamide group mimics natural substrates, leading to competitive inhibition of enzymes critical for microbial survival. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis .
Anticancer Activity
In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. Thiazole derivatives are often associated with significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit promising antiproliferative activities.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that compounds structurally related to this compound showed IC50 values comparable to standard anticancer drugs like doxorubicin .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole-containing compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 6-Chloro-N-(1,3-thiazol-2-YL)pyridine-2-sulfonamide | Moderate against Gram-positive bacteria | Moderate against various cancer lines |
| 6-Chloro-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide | High against multiple pathogens | Significant cytotoxicity observed |
This comparison highlights the unique efficacy of this compound in both antimicrobial and anticancer applications .
Q & A
Q. Q1. What are the optimal synthetic routes for 6-Chloro-N,5-dimethyl-N-(1,3-thiazol-2-YL)pyridine-3-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling chloropyridine derivatives with thiazole-containing sulfonamide precursors. Key steps include:
- Solvent Selection : Polar aprotic solvents like DMF or DMSO are preferred for sulfonamide bond formation due to their ability to stabilize intermediates .
- Temperature Control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Characterization : Post-synthesis purification via column chromatography, followed by NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity .
Optimization : Use a factorial design of experiments (DoE) to assess variables like temperature, solvent ratio, and catalyst loading. This reduces the number of trials while identifying critical parameters .
Q. Q2. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- Elemental Analysis : Validate empirical formula (e.g., C₁₁H₁₁ClN₄O₂S) through combustion analysis .
Advanced Research Questions
Q. Q3. How do steric and electronic effects of the thiazole and pyridine rings influence the compound’s reactivity in further functionalization?
Methodological Answer:
- Steric Effects : The thiazole’s 2-position substituent creates steric hindrance, limiting nucleophilic attacks at adjacent sites. Molecular modeling (e.g., DFT calculations) predicts regioselectivity in reactions like alkylation or acylation .
- Electronic Effects : Electron-withdrawing chlorine on pyridine increases electrophilicity at the 3-sulfonamide group, making it reactive toward nucleophiles (e.g., amines). UV-Vis spectroscopy and Hammett plots quantify electronic contributions .
Experimental Design : Perform comparative reactions with substituted analogs (e.g., replacing Cl with F) to isolate electronic vs. steric influences .
Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., anticonvulsant vs. antimicrobial potency) may arise from:
- Assay Conditions : Variations in cell lines, solvent (DMSO vs. saline), or incubation time. Standardize protocols using OECD guidelines .
- Impurity Interference : Trace byproducts (e.g., unreacted thiazole precursors) may skew results. Validate purity via HPLC (>98%) before biological testing .
Resolution : Meta-analysis of published data with subgroup stratification (e.g., separating in vitro vs. in vivo studies) .
Q. Q5. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis of sulfonamide bonds) at different pH levels. Compare with experimental stability studies in buffer solutions (pH 2–12) .
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds. Pair with Arrhenius modeling to extrapolate shelf-life under storage conditions .
Q. Q6. What advanced techniques elucidate the compound’s binding mechanisms with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to resolve binding modes at atomic resolution .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to assess affinity and selectivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies of key residues .
Data Analysis and Reproducibility
Q. Q7. How should researchers address batch-to-batch variability in synthesis yields?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .
- Quality-by-Design (QbD) : Define a design space for critical process parameters (CPPs) to ensure consistent yield and purity .
Q. Q8. What statistical approaches validate the reproducibility of pharmacological data across labs?
Methodological Answer:
- Interlaboratory Studies : Collaborate with multiple labs to perform blinded assays. Use Cohen’s kappa coefficient to assess agreement in activity classifications .
- Standard Reference Materials : Include a well-characterized analog as a positive control in all assays to normalize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
